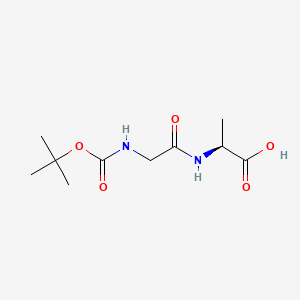

Boc-Gly-Ala-OH

Descripción general

Descripción

Boc-Gly-Ala-OH, also known as N-tert-Butoxycarbonyl-glycyl-alanine, is a dipeptide compound commonly used in peptide synthesis. It consists of glycine and alanine amino acids, with a tert-butyloxycarbonyl (Boc) protecting group attached to the amino terminus. This compound is widely utilized in organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-Ala-OH typically involves the protection of the amino group of glycine with a Boc group, followed by coupling with alanine. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The coupling reaction between Boc-Gly-OH and alanine is facilitated by coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that allow for the efficient and high-throughput synthesis of peptides. The use of environmentally friendly solvents and green chemistry principles is also being explored to reduce the environmental impact of peptide synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Gly-Ala-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like DCC or DIC.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Coupling: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC), 4-dimethylaminopyridine (DMAP)

Major Products Formed

Deprotection: Glycyl-alanine (Gly-Ala)

Coupling: Extended peptides with additional amino acid residues

Aplicaciones Científicas De Investigación

Peptide Synthesis

Role as a Protecting Group

Boc-Gly-Ala-OH is primarily used as a protecting group in peptide synthesis. The Boc (tert-butyloxycarbonyl) group shields the amino group of the glycine residue, allowing for selective modifications of other amino acids in a peptide chain without interference. This selectivity is crucial for synthesizing complex peptides that are often required in pharmaceuticals .

Synthesis Methodologies

Recent advancements have highlighted the use of this compound in various methodologies, including solid-phase peptide synthesis (SPPS). The incorporation of Boc-protected amino acid ionic liquids (Boc-AAILs) has been shown to enhance reaction efficiency and yield during dipeptide synthesis. Studies indicate that using specific coupling reagents can lead to high yields with minimal epimerization .

Drug Development

Peptide-Based Therapeutics

this compound plays a pivotal role in designing peptide-based drugs aimed at treating specific diseases. Its structure allows for the development of therapeutics that can enhance efficacy while minimizing side effects. For instance, peptides derived from this compound have been explored for their potential in targeting cancer cells and modulating immune responses .

Case Study: Targeted Drug Delivery

In a recent study, researchers utilized this compound to develop targeted drug delivery systems. By conjugating the compound with various biomolecules, they created systems capable of delivering therapeutic agents directly to diseased tissues, thereby improving therapeutic outcomes while reducing systemic toxicity .

Bioconjugation

Attachment of Biomolecules

this compound is utilized in bioconjugation processes to facilitate the attachment of biomolecules to surfaces or other molecules. This application is essential for creating targeted drug delivery systems and diagnostic tools. The ability to modify the compound allows researchers to design specific interactions between biomolecules and their targets .

Data Table: Bioconjugation Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Targeted Drug Delivery | Attaching drugs to specific cells or tissues | Cancer therapeutics |

| Diagnostic Tools | Creating assays or sensors for biomolecular detection | Biosensors for disease markers |

| Vaccine Development | Enhancing immune response through targeted delivery | Peptide-based vaccines |

Research in Protein Engineering

Modifying Proteins

In protein engineering, this compound is employed to modify proteins, allowing researchers to investigate protein interactions and functions. This application is vital for understanding biological processes and developing new therapeutic strategies .

Case Study: Protein Interaction Studies

A study demonstrated the use of this compound in modifying proteins to study their interactions with other biomolecules. The results provided insights into the mechanisms underlying protein function and paved the way for designing more effective drugs targeting specific protein pathways .

Mecanismo De Acción

The mechanism of action of Boc-Gly-Ala-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino terminus, preventing unwanted side reactions during peptide bond formation. Upon deprotection, the free amino group can participate in further coupling reactions to form longer peptide chains .

Comparación Con Compuestos Similares

Similar Compounds

Boc-Gly-OH: N-tert-Butoxycarbonyl-glycine

Boc-Ala-OH: N-tert-Butoxycarbonyl-alanine

Boc-Val-OH: N-tert-Butoxycarbonyl-valine

Uniqueness

Boc-Gly-Ala-OH is unique due to its specific combination of glycine and alanine residues, making it a versatile building block for the synthesis of peptides with specific sequences and properties. Its Boc protection allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Actividad Biológica

Boc-Gly-Ala-OH, a tert-butyloxycarbonyl (Boc)-protected dipeptide consisting of glycine (Gly) and alanine (Ala), has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through standard peptide coupling methods, often utilizing coupling reagents such as HATU or PyBOP. The choice of coupling agent can significantly influence the yield and purity of the final product. Recent studies have demonstrated that Boc-protected amino acids can be effectively converted into ionic liquids for enhanced reactivity in peptide synthesis, which may apply to this compound as well .

Biological Activity Overview

The biological activity of this compound can be assessed through various mechanisms:

- Anticancer Properties : Similar dipeptides have shown potential in inhibiting ATP synthesis in mitochondrial processes, suggesting that this compound may exhibit anticancer activity by disrupting energy metabolism in cancer cells .

- Neuroactive Effects : Dipeptides containing Gly and Ala residues have been implicated in neuroactive functions, potentially influencing neurotransmission and neuromodulation .

- Immunomodulatory Effects : Some studies have indicated that peptides like this compound could modulate immune responses, although specific data on this compound is limited.

Case Studies and Research Findings

- Anticancer Activity : A study investigating the structure-activity relationship of similar peptides found that modifications at specific positions could enhance inhibitory effects on ATP hydrolysis by ATP synthase. This suggests that this compound might also possess similar properties if appropriately modified .

- Neuroactive Analog Studies : Research into neuromedin U analogs has shown that small structural changes can lead to significant variations in biological activity. While direct studies on this compound are scarce, insights from related compounds indicate potential neuroactive properties .

- Peptide Library Applications : The use of peptide libraries incorporating this compound has been explored for binding studies, which may elucidate its role in receptor interactions and biological pathways .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-6(8(14)15)12-7(13)5-11-9(16)17-10(2,3)4/h6H,5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIISBOVHKVDFX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456268 | |

| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42291-52-1 | |

| Record name | (2S)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.